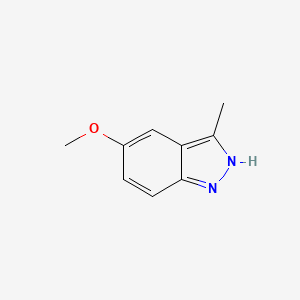

5-Methoxy-3-methyl-1H-indazole

Description

Contextualizing the Indazole Scaffold in Medicinal Chemistry

The journey into the significance of 5-Methoxy-3-methyl-1H-indazole begins with an appreciation of its structural backbone: the indazole ring. This bicyclic system, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the development of a wide array of biologically active compounds. samipubco.comnih.gov

Nitrogen-containing heterocycles are a major class of organic compounds that play a crucial role in the metabolism of all living cells. benthamdirect.com They are fundamental building blocks in the creation of pharmaceuticals, with over 75% of FDA-approved drugs featuring these structures. nih.gov Their prevalence stems from their ability to mimic natural products and metabolites, and to form essential hydrogen bonds with biological targets, a key aspect of drug-receptor interactions. nih.govopenmedicinalchemistryjournal.commdpi.com In fact, an analysis of small-molecule drugs approved by the U.S. FDA reveals that 59% contain a nitrogen heterocycle, making them the most significant privileged structures in this context. openmedicinalchemistryjournal.com The structural and functional diversity of these compounds allows for a wide range of applications in medicinal chemistry. openmedicinalchemistryjournal.comresearchgate.net

Within the vast family of nitrogen-containing heterocycles, the indazole scaffold holds a "privileged" status. samipubco.comnih.gov This term is used in medicinal chemistry to describe molecular frameworks that can bind to multiple, diverse biological targets, making them highly valuable starting points for drug discovery. samipubco.com The indazole core is recognized for its versatility, appearing in numerous commercially available drugs and compounds in clinical trials. benthamdirect.comnih.gov

One of the key attributes of the indazole ring is its role as a bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The indazole moiety is considered a good bioisostere for phenol (B47542) and indole (B1671886). pharmablock.com Compared to phenol, indazole-containing compounds are generally more lipophilic and less susceptible to metabolic breakdown. pharmablock.comtaylorfrancis.com As a bioisostere for indole, the indazole ring possesses a similar hydrogen bond donor but also includes an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially leading to improved binding affinity with target proteins. pharmablock.com This bioisosteric potential has been particularly noted in the development of protein kinase inhibitors, where the indazole scaffold can form crucial interactions. pharmablock.com

Scope and Research Focus on this compound and its Derivatives

The specific compound, this compound, represents a particular iteration of the versatile indazole scaffold. The presence of a methoxy (B1213986) group at the 5-position and a methyl group at the 3-position influences its chemical properties and potential biological activity. Research into derivatives of this compound often explores how these and other substitutions on the indazole ring impact their interaction with various biological targets.

For instance, studies have investigated derivatives where the core structure is modified, such as in 3-Bromo-5-methoxy-1-methyl-1H-indazole and 3-Chloro-5-methoxy-1-methyl-1H-indazole . These halogenated derivatives are of interest in medicinal chemistry as the introduction of a halogen can significantly alter a molecule's electronic properties and binding capabilities.

Another area of investigation involves modifications at other positions of the indazole ring or the functional groups attached to it. For example, the synthesis and evaluation of compounds like Methyl 5-methoxy-1H-indazole-3-carboxylate allows researchers to explore the effects of an ester group at the 3-position.

The table below provides a summary of this compound and some of its closely related derivatives that are a focus of research.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₉H₁₀N₂O | 162.19 | 1243458-93-6 |

| 3-Bromo-5-methoxy-1-methyl-1H-indazole | C₉H₉BrN₂O | 241.09 | 1310705-15-7 |

| 3-Chloro-5-methoxy-1-methyl-1H-indazole | C₉H₉ClN₂O | 196.63 | 1446410-04-3 |

| Methyl 5-methoxy-1H-indazole-3-carboxylate | C₁₀H₁₀N₂O₃ | 206.20 | 90915-65-4 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3-methyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-8-5-7(12-2)3-4-9(8)11-10-6/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUNWEGOYORYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 5 Methoxy 3 Methyl 1h Indazole and Analogous Indazoles

Foundational Synthetic Routes for Indazole Derivatives

The synthesis of the indazole ring system has been a subject of extensive research for over a century, leading to a variety of reliable methods. These foundational routes often involve the formation of the critical N-N bond and subsequent cyclization to form the pyrazole (B372694) ring fused to a benzene (B151609) core.

Modern indazole synthesis heavily relies on catalysis to enhance efficiency, selectivity, and substrate scope. mdpi.com Transition metals and acid/base catalysts are pivotal in many key transformations.

Transition Metal Catalysis: Palladium (Pd), copper (Cu), rhodium (Rh), and silver (Ag) are the most frequently employed transition metals in indazole synthesis. ajrconline.orgmdpi.comorganic-chemistry.org Copper-catalyzed methods are common for forming the indazole ring through intramolecular N-arylation. For instance, the Ullmann-type reaction, which involves the coupling of an N-H bond with an aryl halide, is a classic example. A one-pot, three-component reaction catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP) can produce 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. thieme-connect.de Similarly, copper-catalyzed reactions of 2-halobenzonitriles with hydrazine (B178648) derivatives provide access to 3-aminoindazoles. organic-chemistry.org Palladium catalysts are also widely used, particularly in cross-coupling reactions to functionalize the indazole core or in intramolecular amination reactions of N-tosylhydrazones. semanticscholar.org Rhodium-catalyzed C-H activation and annulation sequences have emerged as powerful tools for constructing complex indazole derivatives from substrates like azobenzenes. mdpi.comgoogle.com

Acid/Base Catalysis: Acid and base catalysis are fundamental to many condensation and cyclization reactions in indazole synthesis. The Davis-Beirut reaction, for example, which synthesizes 2H-indazoles from o-nitrosobenzaldehydes and primary amines, can be efficiently promoted by either acid or base catalysis. organic-chemistry.orgchim.it Bases like potassium hydroxide, potassium carbonate, or cesium carbonate are often crucial in reactions involving deprotonation, such as the iodination of the indazole C3-position or in cyclization reactions of hydrazones. nih.govpharmaffiliates.com Acid catalysts, such as polyphosphoric acid (PPA) or silica-supported polyphosphoric acid (PPA-SiO₂), are used to promote the cyclization of hydrazones derived from o-hydroxyacetophenones. semanticscholar.org

| Catalyst Type | Metal/Compound | Reaction Type | Ref. |

| Transition Metal | Copper (Cu) | Ullmann Coupling, C-N/N-N Bond Formation | organic-chemistry.orgthieme-connect.depharmaffiliates.com |

| Transition Metal | Palladium (Pd) | Cross-Coupling, Intramolecular Amination | semanticscholar.org |

| Transition Metal | Rhodium (Rh) | C-H Activation, Annulation | mdpi.comgoogle.com |

| Acid/Base | Acetic Acid, etc. | Davis-Beirut Reaction, Condensation | organic-chemistry.orgchim.it |

| Acid | Polyphosphoric Acid (PPA) | Hydrazone Cyclization | semanticscholar.org |

In recent years, green chemistry principles have been increasingly applied to indazole synthesis to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

One prominent green technique is the use of microwave irradiation, which can significantly shorten reaction times and improve yields. rsc.org For example, the condensation of phenyl hydrazine derivatives with substituted salicylaldehydes followed by intramolecular cyclization can be cleanly achieved under microwave assistance. researchgate.netrsc.org The use of environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG), has also been reported for reactions like the copper-catalyzed synthesis of 2H-indazoles. thieme-connect.de Furthermore, visible light-mediated reactions are gaining traction as a sustainable method. A metal-free, visible light-induced reductive cyclization of ortho-carbonyl-substituted azobenzenes offers a direct deoxygenative pathway to indazoles, showcasing high atom economy and mild reaction conditions. researchgate.netsphinxsai.com Electrochemical methods also represent a green approach, enabling the synthesis of 1H-indazoles through the radical cyclization of arylhydrazones without the need for chemical oxidants. organic-chemistry.org

Cyclization and condensation are the cornerstone reactions for constructing the indazole scaffold. jmchemsci.com A common strategy involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic precursor. For instance, the reaction of substituted 2-hydroxybenzaldehydes or acetophenones with hydrazine hydrate (B1144303) or phenylhydrazine, often catalyzed by acid, leads to the formation of the indazole ring. semanticscholar.orgresearchgate.net

Another key approach is the intramolecular cyclization of pre-formed intermediates. The Fischer indole (B1671886) synthesis, while primarily for indoles, has variations applicable to indazoles. More direct methods include the cyclization of o-haloaryl N-sulfonylhydrazones, which can be achieved using copper catalysts to form the N-N bond and subsequently the indazole ring. mdpi.com Similarly, the reaction of 2-formylphenylboronic acids with diazodicarboxylates, followed by an acid or base-induced ring closure, provides a pathway to 1N-alkoxycarbonyl indazoles. pharmaffiliates.com The Davis-Beirut reaction is another example of a condensation-cyclization sequence, where an o-nitrosobenzaldehyde reacts with a primary amine to form an intermediate imine that cyclizes to a 2H-indazole. organic-chemistry.orgchim.it

A more modern and atom-economical approach to indazole synthesis involves intramolecular oxidative C-H bond amination. This strategy avoids the need for pre-functionalized starting materials like aryl halides. A notable example is the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. chemicalbook.comgoogle.com This method allows for the construction of a variety of 1H-indazoles, including those with substituents at the 3-position that are otherwise difficult to synthesize. Mechanistic studies suggest that the reaction proceeds via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. google.com This approach is particularly effective for synthesizing 1H-indazoles with diverse functional groups such as amides, ketones, and esters at the 3-position. google.com

Nitrosation reactions provide another important entry point to the indazole core, often involving a ring-transformation process. The nitrosation of indoles using reagents like sodium nitrite (B80452) in a slightly acidic medium can lead to 1H-indazole-3-carboxaldehydes. This reaction proceeds through the nitrosation at the C3 position of the indole, followed by ring-opening and subsequent ring-closure to form the indazole structure. sphinxsai.com This method is effective for both electron-rich and electron-deficient indoles.

Another classical approach is the diazotization of o-toluidine (B26562) derivatives. This involves reacting the o-toluidine with sodium nitrite in acetic acid, which leads to an in situ diazotization followed by cyclization involving the ortho-methyl group to yield the 1H-indazole. nih.gov This method can also be applied to N-acetylated o-toluidines, where N-nitrosation is followed by a ring closure reaction.

Directed Synthesis of 5-Methoxy-3-methyl-1H-indazole and its Functionalized Analogs

The specific synthesis of this compound can be accomplished through several routes, often adapting the foundational methodologies to precursors bearing the required methoxy (B1213986) and methyl substituents.

A plausible and common strategy begins with a suitably substituted aniline (B41778). For instance, 4-methoxy-2-methylaniline (B89876) can serve as an ideal starting material. Following a classical indazole synthesis pathway, this aniline can undergo diazotization with sodium nitrite in an acidic medium. The resulting diazonium salt is then subjected to a reductive cyclization. A typical procedure involves the addition of a reducing agent like tin(II) chloride (SnCl₂) to the diazonium salt solution, which facilitates the ring closure to form the 3-methyl-1H-indazole core. The 5-methoxy substituent from the starting aniline is retained throughout the process, yielding the final product, this compound.

An alternative approach involves the construction from precursors already containing a carbonyl group. A general method for 3-methyl-1H-indazoles starts from acetophenone, which is first nitrated to yield 2-nitroacetophenone. This intermediate is then reduced to 2-aminoacetophenone (B1585202). The subsequent reaction of 2-aminoacetophenone with sodium nitrite and then tin(II) chloride yields 3-methyl-1H-indazole. To obtain the 5-methoxy derivative, one would start with 4'-methoxyacetophenone.

The synthesis of functionalized analogs often starts from a pre-formed indazole core. For example, 5-methoxy-1H-indazole can be functionalized at the 3-position. Iodination of 5-methoxy-1H-indazole can be achieved with iodine and potassium hydroxide, yielding 3-iodo-5-methoxy-1H-indazole, a versatile intermediate for cross-coupling reactions. nih.gov Another key functionalized analog, 5-methoxy-1H-indazole-3-carboxaldehyde, is synthesized from 5-methoxyindole (B15748) via a nitrosation reaction using sodium nitrite and acid, which triggers a ring transformation. sphinxsai.comchemicalbook.com This aldehyde is a valuable intermediate for further modifications. sphinxsai.com

| Starting Material | Key Reagents | Product | Ref. |

| 4-Methoxy-2-methylaniline | 1. NaNO₂, HCl2. SnCl₂ | This compound | |

| 5-Methoxyindole | NaNO₂, H⁺ | 5-Methoxy-1H-indazole-3-carboxaldehyde | sphinxsai.comchemicalbook.com |

| 5-Methoxy-1H-indazole | I₂, KOH | 3-Iodo-5-methoxy-1H-indazole | nih.gov |

| 2-Iodo-5-methoxybenzyl bromide | Di-tert-butyl hydrazodiformate, CuI | Protected 5-methoxy-2,3-dihydro-1H-indazole | pharmaffiliates.com |

Strategic Functionalization at the Indazole Core

The functionalization of the indazole core is a versatile approach to introduce a wide array of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules. Common strategies involve C-H activation, cross-coupling reactions, and electrophilic or nucleophilic substitutions.

Recent advancements have highlighted the use of transition-metal-catalyzed C-H functionalization as a powerful tool for the direct introduction of functional groups onto the indazole ring. researchgate.netresearchgate.net For instance, palladium-catalyzed reactions have been employed for the C3-allylation and C3-arylation of 1H-indazoles. researchgate.netmdpi.com Copper-catalyzed reactions have also proven effective for C-N bond formation and C3-amination. researchgate.net These methods often offer high regioselectivity and functional group tolerance. researchgate.netresearchgate.net

The synthesis of functionalized indazoles can also be achieved through multi-step sequences. For example, the synthesis of 3-aryl-1H-indazoles can be accomplished by first iodinating the C-3 position of the indazole, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various arylboronic acids. mdpi.com Subsequent N-methylation can then be performed to yield N-methyl-3-aryl-indazoles. mdpi.com

The strategic placement of substituents on the indazole core is crucial for biological activity. Structure-activity relationship (SAR) studies have shown that the presence of aryl groups at the C3 and C6 positions of the indazole core can be critical for inhibitory activities against certain biological targets. nih.gov

Table 1: Examples of Functionalization Reactions on the Indazole Core

| Reaction Type | Catalyst/Reagents | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|

| C3-Acylation/Benzoylation | Transition-metal-free, oxidative | C3 | Acylated/Benzoylated 2H-Indazoles | researchgate.net |

| C3-Amination | Electrochemical, metal-free | C3 | Aminated 2H-Indazoles | researchgate.net |

| C3-Allylation | CuH catalysis | C3 | C3-Allyl 1H-Indazoles | researchgate.net |

| Suzuki-Miyaura Cross-Coupling | Palladium catalysts | C3 | 3-Aryl-1H-indazoles | researchgate.netmdpi.com |

| N-Alkylation | NaH in THF | N1 | N1-Alkylindazoles | d-nb.info |

| C-H/N-H Activation | Rh(III) catalysis | - | Pyrazolo[1,2-a]indazoles | mdpi.com |

Regiochemical Control and Isomer Formation in Methoxy-Indazole Synthesis

The synthesis of methoxy-substituted indazoles, such as this compound, requires precise control over the regiochemistry of the reactions to obtain the desired isomer. The position of the methoxy group on the benzene ring and the substituents on the pyrazole ring significantly influence the reaction outcomes.

In the synthesis of N-aryl-2H-indazoles via rhodium(III)-catalyzed C-H bond functionalization of azobenzenes, the regioselectivity is governed by both electronic and steric effects of the substituents on the azobenzene. nih.govacs.org For example, with a 4-nitro-substituted azobenzene, C-H functionalization occurs preferentially on the more electron-rich phenyl ring. nih.govacs.org Conversely, with a 4-methoxy-substituted azobenzene, the selectivity is low, producing a mixture of regioisomers. nih.govacs.org When the methoxy group is at the 3-position, the reaction favors functionalization on the more electron-rich aromatic ring. nih.govacs.org Steric hindrance also plays a crucial role; for instance, 3,5-disubstituted azobenzenes react exclusively at the less hindered ring. nih.govacs.org

N-alkylation of indazoles often leads to a mixture of N1 and N2 isomers. dergipark.org.trbeilstein-journals.org The ratio of these isomers is influenced by the reaction conditions, including the base, solvent, and the nature of the electrophile. d-nb.infobeilstein-journals.org For instance, alkylation of indazoles in the presence of anhydrous potassium carbonate in DMF can result in an almost equal ratio of N1 and N2 isomers. dergipark.org.tr However, highly regioselective N1-alkylation can be achieved using sodium hydride in tetrahydrofuran (B95107) (THF). d-nb.info The steric and electronic properties of substituents on the indazole ring also impact the N1/N2 regioselectivity. d-nb.info For example, C-7 substituted indazoles with electron-withdrawing groups like nitro or methyl carboxylate show excellent N2 regioselectivity. d-nb.info

Table 2: Regioselectivity in Methoxy-Indazole Synthesis

| Starting Material | Reaction | Catalyst/Reagents | Product(s) | Regioselectivity | Reference |

|---|---|---|---|---|---|

| 4-Methoxy-azobenzene | C-H Functionalization | (Cp*RhCl2)2, AgSbF6 | Mixture of 2-aryl-2H-indazoles | Low | nih.govacs.org |

| 3-Methoxy-azobenzene | C-H Functionalization | (Cp*RhCl2)2, AgSbF6 | 2-Aryl-2H-indazole | 9:1 for functionalization on the more electron-rich ring | nih.govacs.org |

| Indazole | N-Alkylation | K2CO3, DMF | N1 and N2 alkylated isomers | ~1:1 ratio | dergipark.org.tr |

| C-3 Substituted Indazoles | N-Alkylation | NaH, THF | N1-alkylated indazole | >99% N1 selectivity for certain substituents | d-nb.info |

| C-7 NO2 or CO2Me Substituted Indazoles | N-Alkylation | NaH, THF | N2-alkylated indazole | Excellent N2 selectivity (≥ 96%) | d-nb.info |

Tautomerism in 1H-Indazoles: Implications for Synthesis and Stability

Indazoles exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govresearchgate.net This phenomenon, known as annular tautomerism, has significant implications for the synthesis, reactivity, stability, and biological properties of indazole derivatives. nih.govbenthamdirect.com

Thermodynamically, the 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer. nih.govresearchgate.netchemicalbook.com The greater stability of the 1H-form is attributed to its benzenoid character, whereas the 2H-form has a less stable ortho-quinoid structure. nih.gov This stability difference means that in the absence of substitution on the nitrogen atoms, the 1H-tautomer is the predominant form. nih.govresearchgate.net

The tautomeric equilibrium can be influenced by various factors, including the solvent and the nature of substituents on the indazole ring. While the 1H-tautomer is typically more stable, there are instances where the 2H-tautomer can be stabilized. dergipark.org.tr

The presence of tautomers complicates the synthesis of N-substituted indazoles, as reactions can occur at either the N1 or N2 position, leading to a mixture of regioisomers. beilstein-journals.org The replacement of the hydrogen on the pyrazole nitrogen with an alkyl or other group "locks" the molecule into a specific tautomeric form, either 1H- or 2H-indazole. dergipark.org.tr Therefore, controlling the regioselectivity of N-substitution is crucial for obtaining a single, desired product.

The different tautomers can exhibit distinct spectroscopic properties. For example, the 1H and 2H tautomers of osmium(IV) complexes with indazole show significant differences in their 1H NMR spectra, particularly in the chemical shift of the H3 proton. nih.gov

Table 3: Stability and Properties of Indazole Tautomers

| Tautomer | Relative Stability | Structural Character | Key Implications | Reference |

|---|---|---|---|---|

| 1H-Indazole | More stable | Benzenoid | Predominant form in unsubstituted indazoles, influences reaction outcomes. | nih.govresearchgate.netnih.gov |

| 2H-Indazole | Less stable | ortho-Quinoid | Can be formed in substitution reactions, leading to isomeric mixtures. | nih.govresearchgate.netnih.gov |

| 3H-Indazole | Very rare | Lacks heteroaromatic character | Not commonly observed or utilized in synthesis. | benthamdirect.comnih.gov |

Iii. Advanced Spectroscopic and Analytical Characterization for 5 Methoxy 3 Methyl 1h Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of 5-Methoxy-3-methyl-1H-indazole. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within the molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental one-dimensional experiments that provide initial and crucial structural information.

In the ¹H NMR spectrum of a related compound, 1-(isochroman-1-yl)-3-methyl-1H-indazole, the methyl group protons appear as a singlet at approximately 2.57 ppm. mdpi.com The aromatic protons of the indazole ring system typically resonate in the downfield region, between 6.8 and 7.7 ppm, with their specific chemical shifts and coupling patterns revealing their substitution pattern. mdpi.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. For 1-(isochroman-1-yl)-3-methyl-1H-indazole, the methyl carbon shows a signal around 12.1 ppm. mdpi.com The carbons of the indazole ring appear in the aromatic region of the spectrum, generally between 110 and 144 ppm. mdpi.com The specific chemical shifts are influenced by the substituents on the ring. For instance, in a 5-methoxy-1H-indazole derivative, the carbon atom attached to the methoxy (B1213986) group (C-5) is observed at a distinct chemical shift due to the electron-donating nature of the methoxy group. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a 3-Methyl-1H-indazole Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 3-CH₃ | ~2.57 | ~12.1 |

| Aromatic-H | ~6.8 - 7.7 | - |

| Aromatic-C | - | ~110 - 144 |

Data is for the related compound 1-(isochroman-1-yl)-3-methyl-1H-indazole and serves as a representative example. mdpi.com

For more detailed structural analysis, particularly concerning the heterocyclic core and substituted derivatives, Nitrogen (¹⁴N, ¹⁵N) and Fluorine (¹⁹F) NMR spectroscopy are employed.

Nitrogen NMR can be particularly informative for indazoles, as it directly probes the two nitrogen atoms in the pyrazole (B372694) ring. jmchemsci.comhuji.ac.il The chemical shifts of ¹⁴N and ¹⁵N are highly sensitive to the electronic environment and can help to distinguish between different tautomeric forms and regioisomers. jmchemsci.comhuji.ac.il While ¹⁴N NMR signals are often broad due to quadrupolar relaxation, ¹⁵N NMR, despite its lower natural abundance and sensitivity, provides sharp signals and is often preferred for detailed structural elucidation. huji.ac.il

¹⁹F NMR is a powerful tool for the characterization of fluorinated derivatives of this compound. The high sensitivity and wide chemical shift range of the ¹⁹F nucleus make it an excellent probe for structural and conformational analysis. Studies on fluorinated 3-methyl-1H-indazoles have demonstrated the utility of ¹⁹F NMR in confirming the position and electronic effects of fluorine substituents on the indazole ring. csic.es

Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. NMR spectroscopy is a critical tool for identifying the predominant tautomer in solution and in the solid state. jmchemsci.comresearchgate.net The chemical shifts of the N-H proton, the ring protons, and the ring carbons are all sensitive to the position of the proton on the nitrogen atoms. jmchemsci.com For instance, the ¹³C chemical shifts of the indazole ring carbons can differ significantly between the 1H and 2H tautomers, with the 1H tautomer typically showing a signal between 132-133 ppm and the 2H tautomer appearing between 123-124 ppm. jmchemsci.com

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in unambiguously determining the tautomeric form. dergipark.org.tr HMBC experiments can show long-range correlations between the N-H proton and specific carbons in the ring, confirming the location of the proton. dergipark.org.tr NOESY experiments can reveal through-space interactions, which can also help to differentiate between tautomers. dergipark.org.tr Studies on various indazole derivatives have successfully used these techniques to elucidate their tautomeric structures. dergipark.org.tr

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the parent molecule and its fragments. This is crucial for confirming the molecular formula of this compound and its derivatives. rsc.orgacs.org HRMS data is often reported with a high degree of precision, typically to four or more decimal places, which helps to distinguish between compounds with the same nominal mass but different elemental compositions. rsc.orgacs.org

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry, particularly for polar molecules like indazole derivatives. wikipedia.orgnih.gov ESI typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), with minimal fragmentation. wikipedia.orgnih.gov This is advantageous for determining the molecular weight of the intact molecule. nih.gov

When coupled with tandem mass spectrometry (MS/MS), ESI can provide valuable structural information through the analysis of fragmentation patterns. nih.gov In an MS/MS experiment, the parent ion of interest is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is often characteristic of the compound's structure and can be used to confirm the identity of known compounds or to help elucidate the structure of unknown derivatives. nih.gov For example, the fragmentation of indazole derivatives in ESI-MS/MS can reveal characteristic losses of small molecules or radicals, providing clues about the substituents and their positions on the indazole ring. scielo.br

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(isochroman-1-yl)-3-methyl-1H-indazole |

| 5-methoxy-1H-indazole |

Vibrational Spectroscopy: Infrared (IR) Analysis

Table 1: Characteristic IR Absorption Frequencies for Related Indazole Derivatives

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3201 | rsc.org |

| C=O | Stretching | 1663 | rsc.org |

| Aromatic C=C | Stretching | 1452 | rsc.org |

| C-O (Methoxy) | Stretching | 1258 | rsc.org |

| C-H (Aromatic) | Stretching | ~3000-3100 | General |

| C-H (Methyl) | Stretching | ~2850-2960 | General |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Although a specific crystal structure for this compound is not detailed in the search results, numerous studies on related indazole derivatives highlight the power of this technique. For example, the crystal structure of 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide was determined to be monoclinic with space group P21/n. nih.gov The analysis revealed a dihedral angle of 50.11 (7)° between the indazole and benzene (B151609) rings and the presence of C—H⋯O and N—H⋯N hydrogen bonds that link the molecules into chains. nih.gov

Similarly, the crystal structure of 3,3-diphenyl-3H-indazole was found to be triclinic with a P-1 space group. beilstein-journals.org The study of fluorinated 3-methyl-1H-indazoles showed that while 3-methyl-1H-indazole forms hydrogen-bonded dimers, its trifluoromethylated counterparts crystallize as helical catemers in a chiral space group. csic.es These examples underscore how X-ray crystallography can reveal subtle structural variations and supramolecular arrangements influenced by different substituents on the indazole core. beilstein-journals.orgcsic.es The determination of crystal structures is essential for understanding structure-activity relationships and for the design of new materials. mdpi.com

Table 2: Crystallographic Data for a Related Indazole Derivative (4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/n | nih.gov |

| a (Å) | 10.1069 (3) | nih.gov |

| b (Å) | 13.6178 (3) | nih.gov |

| c (Å) | 10.8530 (2) | nih.gov |

| β (°) | 90.777 (2) | nih.gov |

| V (ų) | 1493.60 (6) | nih.gov |

| Z | 4 | nih.gov |

Specialized Surface and Compositional Analysis Techniques

Beyond bulk characterization, a range of specialized techniques can be employed to investigate the surface chemistry, morphology, and thermal properties of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In the context of indazole derivatives, XPS has been used to study their adsorption behavior on metal surfaces, particularly in corrosion inhibition studies. acs.orgresearchgate.net For instance, research on 5-Methoxy-indazole (MIA) as a corrosion inhibitor for copper showed that XPS analysis confirmed the formation of a protective film on the copper surface. acs.org This technique can provide valuable information on how this compound interacts with various substrates at the molecular level.

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface topography. In studies of indazole derivatives, SEM has been instrumental in visualizing the surface morphology of materials. For example, in corrosion inhibitor research, SEM images have demonstrated that the presence of indazole derivatives leads to the formation of a protective layer on metal surfaces, resulting in a smoother and less corroded appearance. acs.orgbohrium.com This morphological information is crucial for understanding the mechanism of action in various applications.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. DSC is used to study the thermal properties of a material, such as melting point, glass transitions, and phase changes. The presence of different crystalline forms (polymorphs) of a compound can be identified by their distinct thermal signatures in a DSC thermogram. googleapis.comresearchgate.net For example, the thermal analysis of some indazole derivatives has revealed dehydration and crystallization events upon heating. google.com Studying the thermal behavior of this compound with DSC would provide critical data on its thermal stability and potential polymorphic forms.

Iv. Structure Activity Relationship Sar and Molecular Design of 5 Methoxy 3 Methyl 1h Indazole Derivatives

General Principles of Indazole Scaffold SAR

The indazole nucleus, a bicyclic heteroaromatic system, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities. nih.govnih.govresearchgate.net The versatility of the indazole ring allows for functionalization at various positions, which can significantly modulate the biological properties of the resulting derivatives. nih.gov The two tautomeric forms, 1H-indazole and 2H-indazole, are key to its chemical behavior, with the 1H form being the more thermodynamically stable and predominant tautomer. nih.gov

The biological activity of indazole derivatives is often attributed to their ability to act as bioisosteres of endogenous molecules, such as nucleotides, by mimicking their hydrogen bonding patterns and spatial arrangements. This allows them to interact with a wide array of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and other enzymes. rsc.orgnih.gov

Key principles of indazole SAR include:

Substitution Patterns: The nature and position of substituents on both the pyrazole (B372694) and benzene (B151609) rings play a crucial role in determining the compound's affinity and selectivity for a particular biological target. nih.govacs.org

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with target proteins.

π-π Stacking: The aromatic nature of the indazole ring allows for π-π stacking interactions with aromatic amino acid residues in the binding sites of proteins.

These general principles form the basis for the rational design of novel indazole-based therapeutic agents.

Positional Effects of the Methoxy (B1213986) and Methyl Substituents in 5-Methoxy-3-methyl-1H-indazole

In this compound, the specific placement of the methoxy and methyl groups significantly influences its physicochemical properties and, consequently, its biological activity.

The methoxy group can also direct electrophilic substitution to the C4 and C7 positions of the indazole ring. This has implications for the synthesis of further derivatives, allowing for targeted modifications to explore the SAR at these positions.

The 3-methyl group can also introduce steric effects that may influence the binding of the molecule to its target protein. These steric interactions can either be beneficial, by promoting a more favorable binding conformation, or detrimental, by causing steric clashes that reduce binding affinity.

Impact of Substitutions at Nitrogen Atoms (N1)

The nitrogen atoms of the indazole ring, particularly the N1 position, are common sites for substitution in the design of new derivatives. Alkylation or acylation at the N1 position can significantly alter the compound's properties, including its solubility, metabolic stability, and target-binding affinity. nih.govd-nb.info

The synthesis of N1-substituted indazoles can sometimes be challenging due to the potential for reaction at the N2 position, leading to a mixture of regioisomers. d-nb.inforesearchgate.net However, regioselective methods have been developed to favor the formation of the desired N1-substituted product. d-nb.info

Studies have shown that the nature of the substituent at the N1 position can have a profound effect on biological activity. For example, in a series of indazole arylsulfonamides, meta-substituted benzyl (B1604629) groups at the N1 position were found to be the most potent. acs.org Similarly, in a study of 1H-indazole-3-ethyl carboxylates, various aliphatic or aromatic acyl radicals at the N1 position led to derivatives with anti-arthritic effects. nih.gov

| N1 Substituent | Observed Effect | Reference |

|---|---|---|

| meta-substituted benzyl groups | Most potent in a series of indazole arylsulfonamides. | acs.org |

| Aliphatic or aromatic acyl radicals | Resulted in derivatives with anti-arthritic effects. | nih.gov |

Broader Structure-Activity Landscape of Functionalized 1H-Indazoles

The SAR of the indazole scaffold extends beyond the C3 and C5 positions, with substitutions at other positions on the benzene ring also playing a critical role in modulating biological activity.

Substituents at the C4, C6, and C7 positions can significantly influence the potency and selectivity of indazole derivatives.

C4 Position: Methoxy- or hydroxyl-containing groups at the C4 position have been found to be the more potent indazole C4 substituents in a series of CCR4 antagonists. acs.org The introduction of substituents at the C4 position has also been shown to enhance kinase inhibition and anticancer activity in other studies.

C6 Position: In the same series of CCR4 antagonists, only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org The introduction of a methyl group on the phenyl ring of a 1H-indazole-3-carboxamide derivative at the C6 position led to a remarkable increase in activity. rsc.org

C7 Position: For tetrahydroindazole (B12648868) inhibitors of CDK2/cyclin complexes, electron-withdrawing groups at the C7 position, such as chloro or azido (B1232118) groups, provided more favorable binding interactions. nih.gov Conversely, electron-donating groups at this position reduced potency. nih.gov

| Position | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| C4 | Methoxy or hydroxyl groups | Increased potency as CCR4 antagonists. | acs.org |

| C4 | Various substituents | Enhanced kinase inhibition and anticancer activity. | |

| C6 | Small groups | Preferred for CCR4 antagonists. | acs.org |

| C6 | Methyl group | Remarkably increased activity of a 1H-indazole-3-carboxamide. | rsc.org |

| C7 | Electron-withdrawing groups (e.g., Cl, N3) | Favorable binding interactions for CDK2/cyclin complex inhibitors. | nih.gov |

| C7 | Electron-donating groups | Reduced potency of CDK2/cyclin complex inhibitors. | nih.gov |

This detailed understanding of the SAR of the indazole scaffold provides a roadmap for the design and synthesis of new derivatives with improved pharmacological profiles.

Electronic and Steric Properties Governing Activity

The biological activity of this compound derivatives is profoundly influenced by the electronic and steric characteristics of their substituents. Research into the structure-activity relationship (SAR) of this scaffold reveals that subtle modifications to the electronic landscape and spatial arrangement of functional groups can lead to significant changes in potency and selectivity for various biological targets, including protein kinases and serotonin (B10506) receptors.

Electronic Effects:

The electronic nature of substituents on the indazole ring and its appended moieties is a critical determinant of biological activity. The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the indazole core, affecting its ability to form key interactions, such as hydrogen bonds or π-π stacking, with target proteins. tandfonline.com

For instance, in the development of anticancer agents, the presence and position of a methoxy group, an electron-donating group, have been shown to be advantageous. SAR analysis of certain indazole derivatives revealed that compounds featuring a methoxy group, such as at the meta- or para-position of an associated aniline (B41778) ring, displayed superior anticancer activity. longdom.org Specifically, the derivative 3-((3-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide (5j) was identified as having exceptional efficacy against A549 and MCF7 cancer cell lines. researchgate.netresearchgate.net Similarly, in the pursuit of dual EGFR/VEGFR-2 inhibitors, derivatives with electron-donating hydroxyl or methoxy groups on a phenyl ring were found to be more potent. tandfonline.com For example, a derivative with a 4-methoxyphenyl (B3050149) group (compound 7l) was 1.9-fold more potent than one with a 4-cyanophenyl group (compound 7a), which contains an electron-withdrawing nitrile. tandfonline.com

Conversely, the strategic placement of electron-withdrawing groups can also enhance activity, depending on the target. In a series of 1H-indazole derivatives designed as IDO1 inhibitors, the presence of a bromine atom at the C6-position of the indazole ring was a key feature of the most active compound. mdpi.com Halogens, being electron-withdrawing, can also participate in specific interactions like halogen bonding. In silico docking studies of certain indazole-ethanamines suggested that a halogen-bonding interaction with a phenylalanine residue in the 5-HT2A receptor's orthosteric pocket may contribute to high agonist potency. semanticscholar.org

The following table summarizes the effect of electronically different substituents on the anticancer activity of selected indazole derivatives.

| Compound ID | Aryl Substituent (Ar) | Electronic Nature of Substituent | Relative Potency (Antiproliferative) | Source |

| 7a | 4-cyanophenyl | Electron-withdrawing | Least Potent | tandfonline.com |

| 7i | 4-hydroxyphenyl | Electron-donating | 2.4-fold more potent than 7a | tandfonline.com |

| 7l | 4-methoxyphenyl | Electron-donating | 1.9-fold more potent than 7a | tandfonline.com |

| 7g | 3-hydroxy-4-methoxyphenyl | Electron-donating | 2.1-fold more potent than 7a | tandfonline.com |

This table illustrates that for this specific series of 5-ethylsulfonyl-indazole-3-carbohydrazides, electron-donating groups on the aryl moiety generally confer higher antiproliferative activity.

Steric Effects:

The size and spatial arrangement of substituents (steric properties) play a crucial role in how a molecule fits into a biological target's binding site. For indazole derivatives, steric hindrance can either prevent effective binding or, conversely, lock the molecule into a more favorable conformation.

In the development of allosteric CC-Chemokine Receptor 4 (CCR4) antagonists, it was found that only small groups were tolerated at the C5, C6, or C7 positions of the indazole ring, with C6-analogues being preferred. acs.org This suggests that bulky substituents at these positions create steric clashes that impede binding. In contrast, other research on anticancer indazoles found that certain bulky substituents, like butyl or ethyl groups, negatively impacted activity. longdom.org

The position of substitution is as critical as the substituent itself. Studies on the N-alkylation of the indazole scaffold have shown that steric and electronic effects dictate the regioselectivity (N-1 vs. N-2 alkylation). researchgate.net For instance, employing bulky C-3 substituted indazoles, such as those with a tert-butyl group, resulted in very high (>99%) regioselectivity for the N-1 position. researchgate.net This control over the substitution pattern is vital, as the biological activity of N-1 and N-2 isomers can differ significantly. In a series of serotonin receptor agonists, the 1-methyl indazole analog of 5-MeO-DMT was found to be markedly less potent at the 5-HT₂ₐ receptor than its 1H-indazole counterpart, highlighting the steric and electronic impact of this N-alkylation. nih.gov

The table below presents data on the potency of indazole analogs of 5-MeO-DMT at serotonin receptors, illustrating the impact of N-methylation.

| Compound | Description | 5-HT₂ₐ EC₅₀ (nM) | 5-HT₂B EC₅₀ (nM) | 5-HT₂C EC₅₀ (nM) | Source |

| 5-MeO-DMT | Parent Indole (B1671886) Compound | 22 | 48 | 114 | nih.gov |

| 6a | 1H-Indazole Analog | 483 | 483 | 314 | nih.gov |

| 11 | 1-Methyl Indazole Analog | 3440 | >10000 | >10000 | nih.gov |

This table shows that replacing the indole core of 5-MeO-DMT with a 1H-indazole (6a) reduces potency, and further adding a methyl group at the N-1 position (11) drastically diminishes activity at all 5-HT₂ subtypes tested, underscoring the critical role of steric and electronic factors at this position. nih.gov

V. Biological Activity and Mechanistic Studies of 5 Methoxy 3 Methyl 1h Indazole and Its Derivatives

Research in Antineoplastic and Antiproliferative Activity

Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-tumor effects. nih.gov Numerous studies have focused on synthesizing and evaluating novel indazole-based compounds for their ability to inhibit the growth of various human cancer cell lines. For instance, a series of novel polysubstituted indazoles showed interesting antiproliferative activity against A2780 (ovarian) and A549 (lung) cancer cell lines, with IC50 values ranging from 0.64 to 17 µM. researchgate.net Similarly, other synthesized indazole derivatives have shown potent activity against A549, MCF7 (breast), A375 (melanoma), and HT-29 (colon) cancer cell lines. researchgate.net The design of these compounds often involves molecular hybridization strategies to enhance their efficacy against specific cancer cell types, such as chronic myeloid leukemia (K562) and prostate cancer (PC-3). dntb.gov.ua

One study reported on a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, where compound 5j, identified as 3-((3-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide, showed exceptional efficacy. researchgate.net Another series of indazole derivatives produced compounds with noteworthy antiproliferative activity against A549 and MCF-7 cell lines, in some cases surpassing the efficacy of existing drugs. longdom.orglongdom.org These findings underscore the therapeutic potential of the indazole core in developing new anticancer agents.

Molecular Target Identification: Kinase Inhibition Pathways

The anticancer activity of indazole derivatives is frequently linked to their ability to inhibit protein kinases. ed.ac.uk Kinases are pivotal in regulating cellular processes like proliferation, differentiation, and apoptosis, and their dysregulation is a hallmark of cancer. ed.ac.uk Indazole-based compounds have been successfully developed as specific inhibitors of both tyrosine kinases and serine/threonine kinases. nih.gov

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the mitotic spindle assembly checkpoint and a key target in cancer therapy. nih.gov A systematic screening and optimization campaign led to the development of a novel class of TTK inhibitors based on an indazole core. nih.gov This research identified N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides as potent inhibitors. nih.gov The lead compound from this series, CFI-400936, demonstrated a strong inhibitory effect on TTK with an IC50 value of 3.6 nM and showed good activity in cell-based assays. nih.gov A co-complex X-ray crystal structure confirmed the binding of these indazole derivatives to TTK, validating them as a promising class of antimitotic agents. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are key tyrosine kinases involved in angiogenesis and tumor cell proliferation. A series of 5-ethylsulfonyl-indazole-3-carbohydrazides were developed as dual inhibitors of EGFR and VEGFR-2. researchgate.net Several of these derivatives emerged as highly efficient, with GI50 values ranging from 25 nM to 42 nM against four cancer cell lines. researchgate.net Specifically, compounds 7j, 7k, and 7o were more potent than the reference drug erlotinib (B232) against breast (MCF-7) cancer cells, with GI50 values of 27, 25, and 30 nM, respectively. researchgate.net The 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) moiety, a structure related to the 5-methoxy-indazole core, is considered an important pharmacophoric fragment for potent VEGFR2 inhibitors. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that has become a target for cancer immunotherapy. Research has identified substituted 1H-indazoles as potent inhibitors of IDO1, highlighting another pathway through which these compounds can exert anticancer effects. dntb.gov.ua

| Compound Class | Target(s) | Key Findings | Representative Compounds | GI50/IC50 Values |

| 5-ethylsulfonyl-indazole-3-carbohydrazides | EGFR, VEGFR-2 | Potent dual inhibitors, more effective than erlotinib against MCF-7 cells. researchgate.net | 7j, 7k, 7o | 27 nM, 25 nM, 30 nM (MCF-7) researchgate.net |

| Substituted 1H-Indazoles | IDO1 | Identified as potent inhibitors of the immunosuppressive enzyme IDO1. dntb.gov.ua | N/A | N/A |

Histone deacetylase 6 (HDAC6) is a unique enzyme that deacetylates non-histone proteins like α-tubulin and has emerged as a promising anticancer target. nih.gov Inhibition of HDAC6 can lead to decreased levels of the immunosuppressive molecule PD-L1 in melanoma tumor cells, suggesting a role in enhancing immunotherapy. nih.gov While the primary research highlights benzohydroxamate-based inhibitors, the broad investigation into small molecule inhibitors for cancer therapy often includes diverse heterocyclic scaffolds like indazole to explore and optimize binding to targets such as HDAC6. nih.gov The combination of selective HDAC6 inhibitors with PD-L1 inhibitors has been shown to significantly improve antitumor efficacy compared to monotherapy. nih.gov

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutation is common in acute myeloid leukemia (AML), making it a key therapeutic target. nih.gov Several studies have reported the development of indazole derivatives as potent FLT3 inhibitors. One series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives yielded compound 8r , which strongly inhibited FLT3 and its drug-resistant mutants with nanomolar IC50 values. nih.gov Specifically, 8r showed an IC50 of 41.6 nM against FLT3, 22.8 nM against the FLT3-ITD mutant, and 5.64 nM against the FLT3-TKD mutant. nih.gov Another study developed benzimidazole-indazole based inhibitors, with compound 22f showing potent activity against FLT3 and the FLT3/D835Y mutant, with IC50 values of 0.941 and 0.199 nM, respectively. nih.gov

The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML). mdpi.com Research into kinase inhibitors has identified compounds capable of inhibiting both FLT3 and Bcr-Abl pathways. escholarship.org For instance, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine was identified as a dual inhibitor of both FLT3-ITD and Bcr-Abl pathways, demonstrating the potential of heterocyclic compounds to target multiple oncogenic kinases. escholarship.org

| Compound | Target(s) | IC50 Value | Cell Line/Assay |

| 8r | FLT3 | 41.6 nM | Enzyme Assay nih.gov |

| 8r | FLT3-ITD (W51) | 22.8 nM | Enzyme Assay nih.gov |

| 8r | FLT3-TKD (D835Y) | 5.64 nM | Enzyme Assay nih.gov |

| 22f | FLT3 | 0.941 nM | Enzyme Assay nih.gov |

| 22f | FLT3/D835Y | 0.199 nM | Enzyme Assay nih.gov |

| 4f | Bcr-Abl | 70 nM | Kinase Assay mdpi.com |

Mechanisms of Cell Growth Inhibition and Apoptosis Induction

Beyond kinase inhibition, indazole derivatives exert their antiproliferative effects by arresting the cell cycle and inducing apoptosis (programmed cell death). The compound YC-1 [3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole] was shown to inhibit the growth of hepatocellular carcinoma cells by inducing G1 phase arrest. ntu.edu.tw This cell cycle arrest was associated with a significant increase in the expression of the cyclin-dependent kinase (CDK) inhibitory protein p21CIP1/WAP1. ntu.edu.tw

Induction of apoptosis is a key mechanism for many anticancer agents. Certain indazole derivatives have been shown to activate apoptotic pathways. For example, a series of 3-amino-1H-indazole derivatives was found to induce G2/M cell cycle arrest and apoptosis in HGC-27 gastric cancer cells. nih.gov This was achieved by regulating proteins such as Cyclin B1, BAD, and Bcl-xL and was accompanied by an increase in intracellular reactive oxygen species (ROS) and a change in mitochondrial membrane potential. nih.gov

Further mechanistic studies on indole (B1671886) derivatives, which share structural similarities, revealed that potent compounds could significantly increase the levels of executioner caspases, such as caspase-3 and caspase-8. nih.gov These compounds also induced the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. nih.gov For instance, compounds 5f and 5g from one study elevated caspase-8 levels 25-fold and 23-fold, respectively, and induced Bax levels 37-fold and 36-fold compared to untreated pancreatic cancer cells. nih.gov This modulation of the Bcl-2 family of proteins and activation of the caspase cascade is a hallmark of the intrinsic mitochondrial pathway of apoptosis. waocp.org

| Compound/Derivative Class | Mechanism | Key Protein/Pathway Changes | Cell Line |

| YC-1 | G1 Cell Cycle Arrest | Upregulation of p21CIP1/WAP1 ntu.edu.tw | HA22T (Hepatocellular Carcinoma) ntu.edu.tw |

| 3-amino-1H-indazole derivatives | G2/M Cell Cycle Arrest, Apoptosis | Regulation of Cyclin B1, BAD, Bcl-xL; Increased ROS nih.gov | HGC-27 (Gastric Cancer) nih.gov |

| Indole-2-carboxamides (e.g., 5f, 5g) | Apoptosis Induction | Increased Caspase-3 & Caspase-8; Increased Bax; Decreased Bcl-2 nih.gov | Panc-1 (Pancreatic Cancer) nih.gov |

Investigations in Specific Cancer Cell Lines (e.g., A549, MCF7)

Derivatives of the indazole scaffold have been evaluated for their cytotoxic effects against various human cancer cell lines, including the lung carcinoma cell line A549 and the breast cancer cell line MCF-7.

Novel indazole analogues of curcumin (B1669340) have been synthesized and tested for their in vitro cytotoxicity. japsonline.com In one study, these compounds demonstrated low to medium cytotoxic activity against MCF-7 cells, with IC50 values ranging from 45.97 to 86.24 µM. japsonline.com The number and position of methoxy (B1213986) groups on the indazole derivatives were found to influence their cytotoxic potency. japsonline.com For instance, compounds with three or four methoxy groups exhibited higher cytotoxicity against certain cell lines compared to those with fewer than three. japsonline.com

In studies involving the A549 human lung cancer cell line, various pyrazole (B372694) and benzimidazole (B57391) derivatives, which share structural similarities with indazoles, have shown cytotoxic activity. For example, certain novel pyrazole derivatives were found to have EC50 values of 220.20 µM and 613.22 µM against A549 cells. mdpi.com Similarly, a series of 5-substituted 2-(p-methoxyphenyl)-1H-benzimidazoles displayed significant cytotoxicity, with the 5-methyl analogue being the most potent in the A549 cell line, exhibiting a GI50 of 0.9 µM. researchgate.net Furthermore, a novel benzimidazole derivative, se-182, showed high cytotoxic activity against A549 cells with an IC50 value of 15.80 µM. jksus.org

The following table summarizes the cytotoxic activity of some indazole and related heterocyclic derivatives against A549 and MCF-7 cancer cell lines.

| Compound Class | Cell Line | Activity Metric | Value |

| Indazole analogues of curcumin | MCF-7 | IC50 | 45.97 - 86.24 µM |

| Pyrazole derivative 2 | A549 | EC50 | 220.20 µM |

| 5-methyl-2-(p-methoxyphenyl)-1H-benzimidazole | A549 | GI50 | 0.9 µM |

| Benzimidazole derivative (se-182) | A549 | IC50 | 15.80 µM |

| Benzimidazole derivative (se-182) | MCF-7 | IC50 | 32.73 µM |

Anti-inflammatory Research

Indazole derivatives have been investigated for their potential to combat inflammation through various mechanisms, including the inhibition of key inflammatory enzymes.

Inhibition of Inflammatory Mediators (e.g., Lipoxygenase, COX-2)

Research has demonstrated that certain indazole derivatives can effectively inhibit lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), enzymes crucial to the inflammatory cascade. A series of 1,5-disubstituted indazol-3-ols were synthesized, and among them, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol was found to be a potent inhibitor of 5-lipoxygenase, with an IC50 value of 44 nM. nih.gov This compound demonstrated strong inhibition of the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid. nih.gov In another study, a series of indazole carboxamides conjugated with N-substituted pyrroles were evaluated as soybean lipoxygenase inhibitors, with one derivative showing an IC50 value of 22 µM. nih.gov

The selective inhibition of COX-2 is a key target for anti-inflammatory drug development to minimize gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Studies on pyrazolone (B3327878) derivatives have identified compounds with pronounced selective COX-2 inhibition. researchgate.net Similarly, certain 2-(trimethoxyphenyl)-thiazole derivatives have been shown to be good inhibitors of both COX isoforms, with some exhibiting COX-2 selectivity similar to the established drug meloxicam. nih.gov A series of diaryl imidazole (B134444) derivatives were also designed as selective COX-2 inhibitors, with a 4-methoxyphenyl-imidazole derivative being the most potent, showing an IC50 of 0.060 µM and high selectivity towards the COX-2 enzyme. ekb.eg

The table below presents the inhibitory activities of some indazole and related derivatives against inflammatory mediators.

| Compound Class | Target Enzyme | Activity Metric | Value |

| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 5-Lipoxygenase | IC50 | 44 nM |

| N-substituted pyrrole-indazole carboxamide | Soybean Lipoxygenase | IC50 | 22 µM |

| 4-methoxyphenyl-imidazole derivative | COX-2 | IC50 | 0.060 µM |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | IC50 | 5.84 µM |

Modulation of Inflammatory Pathways

The anti-inflammatory effects of compounds structurally related to 5-Methoxy-3-methyl-1H-indazole can also be attributed to their ability to modulate key inflammatory signaling pathways. For instance, 4,7-dimethoxy-5-methyl-1,3-benzodioxole, a compound with a similar substitution pattern, has been shown to possess potential anti-inflammatory activity by suppressing the lipopolysaccharide (LPS)-induced inflammatory response. researchgate.net This effect is mediated through the suppression of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammation. researchgate.net

Antimicrobial Efficacy Investigations

The indazole core is a feature in various compounds explored for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Antibacterial Activity and Bacterial Enzyme Targets (e.g., DNA Gyrase)

The antibacterial potential of indazole and its isosteres, such as pyrazoles, has been linked to the inhibition of essential bacterial enzymes, including DNA gyrase. This enzyme is a crucial target for the development of new antibacterial agents. nih.gov A study on novel N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs revealed that these compounds exhibited good activity against Gram-positive bacteria. nih.gov The nature of substituents on the benzene (B151609) ring was found to influence the inhibitory activity, with electron-donating groups like methyl or methoxy generally showing more potent activity than electron-withdrawing groups. nih.gov For example, one of the synthesized compounds with potent antibacterial activity also strongly inhibited S. aureus DNA gyrase with an IC50 of 0.15 µg/mL and B. subtilis DNA gyrase with an IC50 of 0.25 µg/mL. nih.gov

The following table details the DNA gyrase inhibitory activity of a representative pyrazole derivative.

| Compound | Target Enzyme | Bacterial Strain | IC50 |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog (3k) | DNA Gyrase | S. aureus | 0.15 µg/mL |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog (3k) | DNA Gyrase | B. subtilis | 0.25 µg/mL |

Antifungal Activity

Derivatives of pyrazole, a core structure related to indazole, have also been investigated for their antifungal properties. A series of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and showed excellent and broad-spectrum in vitro antifungal activities against various plant pathogenic fungi. arabjchem.org For instance, one of the most active compounds exhibited EC50 values of 13.1 mg/L against G. zeae, 14.4 mg/L against B. dothidea, 13.3 mg/L against F. prolifeatum, and 21.4 mg/L against F. oxysporum. arabjchem.org The substituents on the pyrazole ring were found to be critical for the antifungal activity, with ortho-substituted phenyls at the 1-position of the pyrazole leading to good activity. arabjchem.org

Antiprotozoal Activity (e.g., against Leishmania infantum)

Derivatives of the indazole nucleus have been investigated for their potential in treating leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. nih.govnih.gov Studies have focused on synthetic derivatives, particularly those with a nitro group, to evaluate their efficacy against different Leishmania species. nih.govnih.gov

In one study, a series of twenty 2-benzyl-5-nitroindazolin-3-one derivatives were tested in vitro against Leishmania amazonensis. nih.govresearchgate.net Several compounds demonstrated significant activity against the promastigote stage of the parasite, with eight compounds showing a 50% inhibitory concentration (IC50) of less than 1 µM. nih.gov Four of these were as active as the reference drug Amphotericin B against intracellular amastigotes. nih.gov The most potent compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, exhibited an IC50 of 0.46 µM against amastigotes and a high selectivity index of 875. nih.gov Structure-activity relationship (SAR) analysis revealed that hydrophilic fragments at position 1 of the 2-benzyl-5-nitroindazolin-3-one core were crucial for the improved selectivity profile. nih.gov

Further research on 3-alkoxy-1-benzyl-5-nitroindazole derivatives showed potent and selective inhibitory activity against intracellular amastigotes of Leishmania amazonensis, Leishmania infantum, and Leishmania mexicana. nih.govmdpi.com Two compounds, NV6 and NV8, were active against both the promastigote and amastigote life stages of all three species. nih.gov In vivo studies in a BALB/c mouse model of cutaneous leishmaniasis caused by L. amazonensis showed that the indazole derivative NV6 demonstrated leishmanicidal activity comparable to Amphotericin B, significantly reducing lesion development and parasite load. mdpi.comresearchgate.net

Anti-HIV Activity

The indazole core has been identified as a valuable scaffold for the development of agents with anti-HIV activity. nih.govresearchgate.net Researchers have designed and synthesized various indazole derivatives, exploring their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

A series of indazolyl-substituted piperidin-4-yl-aminopyrimidines (IPAPYs) were developed using a molecular hybridization strategy. nih.gov These compounds were evaluated for their anti-HIV activities in MT-4 cells, showing moderate to excellent potency against wild-type (WT) HIV-1, with 50% effective concentration (EC50) values ranging from 0.0064 µM to 1.5 µM. nih.gov The most active compound, designated 5q, had an EC50 of 6.4 nM against WT HIV-1. nih.gov It also retained potent activity against several drug-resistant mutant strains, including K103N (EC50 = 0.077 µM), Y181C (EC50 = 0.11 µM), and E138K (EC50 = 0.057 µM). nih.gov

In a separate computational study, novel indazole-2-pyrone hybrids were analyzed for their antiviral potential against HIV-1. doi.org Docking studies predicted binding affinities for these hybrid molecules, with compound 6a showing a calculated affinity of -4.8 kcal/mol with the HIV-1 receptor. doi.org

Antitubercular Potential

Indazole-based compounds have emerged as a promising class of inhibitors against Mycobacterium tuberculosis. nih.gov Research has targeted key bacterial enzymes and pathways to develop novel antitubercular agents. nih.govpnrjournal.com

One study focused on developing inhibitors for glutamate (B1630785) racemase, a key enzyme in mycobacterial cell wall synthesis. nih.gov Through lead derivatization of an indazole scaffold, two compounds, 11 and 22, were identified as potent inhibitors with IC50 values of 6.32 µM and 6.11 µM, respectively. nih.gov These compounds were also shown to inhibit both replicating and non-replicating bacteria. nih.gov

Another investigation reported the synthesis and antimycobacterial evaluation of new indole- and indazole-based aroylhydrazones against M. tuberculosis H37Rv. researchgate.net Two indazole derivatives, 3a and 3e, demonstrated excellent activity with minimum inhibitory concentrations (MIC) of 0.4412 µM and 0.3969 µM, respectively. researchgate.net Molecular docking studies suggested these compounds might act by inhibiting the enoyl-ACP reductase (InhA). researchgate.net Additionally, a series of indazole derivatives prepared from cyclohexenones were also screened for their antitubercular activity. researchgate.net

Research in Metabolic Disorders: Anti-diabetic Applications

Indazole derivatives have been a focal point in the search for new treatments for type 2 diabetes mellitus, with research targeting key proteins involved in glucose homeostasis. researchgate.netnih.govnih.gov

Glucagon (B607659) Receptor Antagonism

Antagonism of the glucagon receptor (GCGR) is a recognized strategy for managing hyperglycemia in type 2 diabetes. researchgate.netnih.gov Several series of indazole-based compounds have been developed as potent glucagon receptor antagonists (GRAs). researchgate.netnih.gov Inspired by earlier pyrazole-based GRAs like MK-0893, researchers designed novel indazole and indole-based antagonists. researchgate.netx-mol.com Structure-activity relationship studies focused on substitutions at the C3 and C6 positions of the indazole ring. researchgate.net One such potent GRA, compound 16d, was found to be orally active in a glucagon challenge model in humanized GCGR mice. researchgate.net

Another research effort led to the discovery of indazole-based β-alanine derivatives as potent GCGR antagonists. nih.gov Optimization of this series resulted in compounds with excellent pharmacokinetic properties in preclinical species. nih.gov For example, compound 13K was shown to significantly inhibit the glucagon-mediated increase in blood glucose in a dog glucagon challenge test. nih.gov

Glucokinase Activation

Glucokinase (GK) activators represent another therapeutic approach for type 2 diabetes. nih.govresearchgate.net A series of novel indazole and pyrazolopyridine-based activators have been identified and optimized. nih.govscilit.com This work led to the identification of compound 42 (4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide) as a potent activator with favorable preclinical pharmacokinetics and in vivo efficacy. nih.gov

Furthermore, a class of 1,4-disubstituted indazole derivatives was discovered to be potent allosteric glucokinase activators. nih.govsunyempire.edu Through a structure-based design approach, compound 159 was identified, which combined potent GK activation with a good in vitro drug metabolism and pharmacokinetics (DMPK) profile and demonstrated efficacy in a rodent model of type 2 diabetes. nih.gov

Neurobiological and Neurological Research Applications

The structural similarity of the indazole ring to the indole nucleus found in neurotransmitters like serotonin (B10506) has prompted its use in neurobiological research. nih.govacs.org Specifically, indazole has been used as a bioisostere for the indole core of tryptamines to investigate serotonin receptor pharmacology. nih.govacs.org

Researchers have synthesized and characterized a set of substituted indazole-ethanamines and indazole-tetrahydropyridines as potent serotonin receptor subtype 2 (5-HT2) agonists. nih.govsemanticscholar.orgnih.govacs.org The direct 1H-indazole analog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), compound 6a, was found to be a moderately potent agonist at the 5-HT2A receptor (EC50 = 203 nM) and the 5-HT2C receptor (EC50 = 532 nM). nih.govacs.org Another study reported an EC50 of 483 nM for this compound at the 5-HT2B receptor. nih.govsemanticscholar.org

Further optimization of this series led to the development of highly potent analogs. nih.gov For instance, the 5-bromo substituted tetrahydropyridine-indazole analog, VU6067416 (19d), was a potent agonist across all 5-HT2 subtypes, with particularly high potency at the 5-HT2A receptor. nih.gov In silico docking studies suggested the high potency of this analog may result from a halogen-bonding interaction within the 5-HT2A orthosteric pocket. nih.govnih.gov This line of research highlights the utility of the indazole scaffold in developing tool compounds for studying the neurobiology of the serotonergic system. nih.govresearchgate.net

G Protein-Coupled Receptor (GPCR) Modulation

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. The indazole nucleus is a recognized scaffold in medicinal chemistry for designing ligands that interact with various GPCRs, including dopamine (B1211576) and serotonin receptors.

Dopamine Receptor Subtype Affinity (D1, D2, D3)

While various complex indazole-containing compounds have been synthesized and evaluated for their affinity towards dopamine receptors, specific binding data for this compound and its simple derivatives at D1, D2, and D3 receptor subtypes are not extensively detailed in the current scientific literature. Broader studies on multi-target ligands have explored more complex indazole derivatives, such as those incorporating a piperazine (B1678402) scaffold, which have demonstrated affinity for the D2 receptor. However, these compounds represent a different structural class and their affinity cannot be directly extrapolated to this compound.

Serotonin Receptor Subtype Affinity (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)

The investigation of indazole analogs as bioisosteres for indoles has led to the exploration of their effects on serotonin receptors. A key derivative, the direct 1H-indazole analog of 5-MeO-DMT, N,N-dimethyl-2-(5-methoxy-1H-indazol-3-yl)ethan-1-amine, has been synthesized and pharmacologically profiled. This compound demonstrated functional activity across several serotonin receptor subtypes.

In functional calcium mobilization assays, this derivative showed activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors. The compound was found to have low micromolar activity for the 5-HT2A receptor, with comparatively higher potency at the 5-HT2B and 5-HT2C subtypes. Notably, its potency was less than that of its parent indole compound, 5-MeO-DMT, across all tested 5-HT2 subtypes. Specific affinity data for the 5-HT1A receptor for this particular derivative is not prominently available.

Table 1: Functional Potency (EC₅₀) of N,N-dimethyl-2-(5-methoxy-1H-indazol-3-yl)ethan-1-amine at Serotonin 5-HT₂ Subtypes

| Receptor Subtype | EC₅₀ (nM) |

|---|---|

| 5-HT₂A | 1180 |

| 5-HT₂B | 483 |

| 5-HT₂C | 664 |

Neuroprotective Effects and Neuronal Integrity

The potential for indazole derivatives to confer neuroprotective effects has been an area of interest in the context of neurodegenerative diseases like Alzheimer's disease. Some studies have indicated that certain indazole derivatives may exhibit neuroprotective and anti-inflammatory effects against amyloid-beta (Aβ)-induced cell death in human neuroblastoma cell lines. researchgate.net These protective activities are often associated with the antioxidant properties of the compounds. researchgate.net However, specific research detailing the neuroprotective capacity and effects on neuronal integrity of this compound is limited.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of Alzheimer's disease. Selective inhibition of BChE is considered a viable therapeutic approach. researchgate.net Research into a series of 17 synthesized indazole derivatives identified a compound, designated as 4q, which demonstrated potent and selective inhibitory activity against BChE. researchgate.netmonash.edu Molecular docking simulations suggest that its binding is facilitated by hydrophobic and polar interactions within the enzyme's active site. researchgate.netmonash.edu This highlights the potential of the indazole scaffold in designing selective BChE inhibitors, although data specific to this compound is not available. researchgate.netmonash.edu

Other Investigated Biological Activities

The versatile structure of the indazole ring has prompted its investigation in a variety of pharmacological contexts. nih.govnih.gov

Antiarrhythmic Properties

The indazole nucleus is found in a number of synthetic compounds that have been investigated for a wide range of pharmacological properties, including cardiovascular effects such as antiarrhythmic and antihypertensive activities. nih.govnih.govresearchgate.net Review articles have noted that the indazole class of compounds possesses potential antiarrhythmic properties, making it a structural motif of interest in the design of novel cardiovascular drugs. nih.govnih.gov However, specific studies detailing the antiarrhythmic activity and mechanism of action for this compound or its direct derivatives are not extensively documented in the available literature.

Corrosion Inhibition Studies